Chromotropic acid disodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
| Record name | Sodium chromotropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059609 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Sodium chromotropate | |
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CAS No. |
129-96-4 | |
| Record name | Sodium chromotropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |
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Preparation Methods
Sulfonation of Naphthalene Derivatives
The synthesis begins with the sulfonation of naphthalene using concentrated sulfuric acid. This step introduces sulfonic acid groups at the 2,7-positions of the naphthalene ring. The reaction is typically conducted at 160–180°C for 6–8 hours under reflux conditions to ensure complete sulfonation. Excess sulfuric acid acts as both a reactant and a solvent, while vigorous stirring prevents localized overheating. The intermediate product, naphthalene-2,7-disulfonic acid, is isolated by precipitation upon cooling and neutralized with sodium hydroxide to form the disodium salt.
Hydroxylation Reaction
Hydroxylation introduces hydroxyl groups at the 4,5-positions of the sulfonated naphthalene. This step employs a two-stage process:
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Alkaline Fusion : The disodium salt of naphthalene-2,7-disulfonic acid is heated with sodium hydroxide at 250–300°C for 2–3 hours. This molten-state reaction facilitates nucleophilic aromatic substitution, replacing sulfonic acid groups with hydroxyl groups.
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Acidic Workup : The fused product is dissolved in dilute hydrochloric acid to protonate free hydroxyl groups, forming 4,5-dihydroxy-2,7-naphthalenedisulfonic acid. Subsequent neutralization with sodium carbonate yields the final disodium salt.
Critical Parameters :
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Temperature control during alkaline fusion is essential to prevent decomposition.
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A molar ratio of 1:4 (naphthalene disulfonate to NaOH) ensures complete hydroxylation.
Industrial Production Methods
Continuous Sulfonation Reactors
Industrial-scale production utilizes continuous stirred-tank reactors (CSTRs) for sulfonation. These systems maintain consistent temperature and mixing, achieving >95% sulfonation efficiency. Key advantages include reduced reaction time (4–5 hours) and lower acid consumption compared to batch processes.
Hydroxylation in Fluidized Bed Reactors
Fluidized bed reactors enhance heat transfer during hydroxylation, enabling precise temperature control. Sodium hydroxide pellets are fluidized with inert gas, and the sulfonated intermediate is introduced as a fine powder. This method reduces side reactions, improving yield to 85–90%.
Table 1: Industrial Process Parameters
| Step | Temperature (°C) | Pressure (atm) | Key Reagent | Yield (%) |
|---|---|---|---|---|
| Sulfonation | 160–180 | 1.5 | H₂SO₄ (98%) | 92 |
| Hydroxylation | 280 | 1.2 | NaOH (anhydrous) | 88 |
| Neutralization | 25 | 1.0 | Na₂CO₃ | 95 |
Purification Techniques
Recrystallization from Aqueous Solutions
Crude this compound is dissolved in hot deionized water (80–90°C) at a concentration of 10–15% (w/v). Saturated sodium chloride is added to precipitate impurities, followed by slow cooling to 25°C. The purified compound crystallizes as light gray to brown needles, achieving ≥98.5% purity.
Karl Fischer Titration for Water Content
Post-recrystallization, residual water (8–10%) is quantified using Karl Fischer titration. This ensures compliance with analytical reagent standards, where excessive moisture compromises stability.
Reaction Optimization and Challenges
Sulfonation Side Reactions
Over-sulfonation at elevated temperatures (>190°C) leads to tri-sulfonated byproducts, detectable via HPLC. Mitigation strategies include:
Hydroxylation Selectivity
Competing hydroxylation at the 1,8-positions is minimized by maintaining alkaline pH (pH >12) and avoiding excess NaOH. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with ¹H NMR peaks at δ 7.20 ppm (C-3,6) and δ 7.92 ppm (C-1,8).
Quality Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions: Chromotropate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its reactivity with formaldehyde, forming a red coloration that is used in quantitative analysis .
Common Reagents and Conditions:
Oxidation: Chromotropate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde produces a red-colored complex, which is useful in analytical chemistry .
Scientific Research Applications
Analytical Applications
Chromotropic acid disodium salt is predominantly used as a reagent in various analytical techniques:
1. Detection of Formaldehyde
- The compound reacts with formaldehyde in acidic conditions to produce a distinctive red color, making it a useful indicator for quantifying formaldehyde levels in samples. This property is leveraged in environmental monitoring and safety assessments in industrial settings .
2. Colorimetric Indicator
- In pharmaceutical manufacturing, this compound serves as a colorimetric indicator. It is employed to detect the presence of specific ions and compounds, such as silver (Ag), chlorate (ClO₃⁻), chromium (Cr), mercury (Hg), nitrites (NO₂⁻), nitrates (NO₃²⁻), and titanium (Ti) through UV/Vis spectroscopy .
Case Study 1: Environmental Monitoring
A study conducted on the detection of 2,4-Dichlorophenoxyacetic acid (2,4-D) utilized this compound as a reagent. The method demonstrated high sensitivity and specificity, allowing for the effective monitoring of herbicide levels in agricultural runoff. The results indicated that this reagent could reliably quantify low concentrations of 2,4-D, which is crucial for assessing environmental impact .
Case Study 2: Pharmaceutical Applications
In pharmaceutical analysis, this compound has been employed to ensure the quality control of drugs containing formaldehyde as an excipient or preservative. A series of experiments showed that the reagent could detect formaldehyde at concentrations as low as 0.1 mg/mL in formulations, highlighting its utility in maintaining product safety and compliance with regulatory standards .
Summary of Applications
| Application Area | Details |
|---|---|
| Environmental Monitoring | Detection of herbicides and pollutants in water samples |
| Pharmaceutical Manufacturing | Quality control for drugs containing formaldehyde |
| Analytical Chemistry | Colorimetric detection of various ions using UV/Vis spectroscopy |
Mechanism of Action
The mechanism of action of chromotropate involves its ability to form complexes with various analytes. For instance, in the presence of formaldehyde, chromotropate forms a red-colored complex through a condensation reaction. This reaction is specific to formaldehyde and does not occur with other aldehydes, ketones, or carboxylic acids . The molecular targets and pathways involved in these reactions are primarily based on the formation of stable complexes with the analytes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Chromotropic Acid vs. Tiron
- Structural Differences : Chromotropic acid has a naphthalene backbone, while Tiron uses a benzene ring. This difference increases Chromotropic acid’s conjugation length, enhancing its UV-Vis absorption for colorimetric assays .
- Reactivity : Both compounds chelate metal ions, but Tiron’s smaller structure allows faster complexation with Fe³⁺, whereas Chromotropic acid’s bulkier naphthalene system favors selective binding to TiO₂ surfaces .
- Applications : Chromotropic acid is preferred in formaldehyde testing due to its distinct purple chromogen, while Tiron dominates in antioxidant assays .
Chromotropic Acid vs. BCA
- Functional Groups : BCA lacks sulfonate groups but contains carboxylates, making it selective for Cu⁺ in protein assays (e.g., BCA assay). Chromotropic acid’s sulfonates enhance water solubility and stability in acidic conditions .
- Sensitivity : BCA detects proteins at µg/mL levels, while Chromotropic acid achieves formaldehyde detection limits as low as 0.1 ppm .
Chromotropic Acid vs. CHR-BS
- Azo vs. Hydroxy Groups : CHR-BS’s azo groups enable broader pH tolerance and stronger binding to transition metals (e.g., Co²⁺, Ni²⁺), whereas Chromotropic acid’s dihydroxy groups are optimal for aldehydes like formaldehyde .
- Market Demand : Chromotropic acid holds a larger market share (~$95 million by 2025) due to standardized formaldehyde testing protocols in environmental and pharmaceutical sectors .
Market and Industrial Outlook
- Demand Drivers: Rising use in water quality monitoring (formaldehyde/nitrite) and nanotechnology R&D .
- Regional Growth : Asia-Pacific leads consumption (45% market share), driven by stringent environmental regulations in China and India .
- Competitive Landscape : Dominated by Sigma-Aldrich, Thermo Fisher, and TCI Europe, with a focus on high-purity (>99%) grades for analytical labs .
Q & A
Q. What are the standard protocols for detecting formaldehyde using chromotropic acid disodium salt?
this compound reacts with formaldehyde in 75% sulfuric acid to form a red chromogen with maximum absorbance at 580 nm. The method involves:
- Dissolving the reagent in water (0.6 g in 100 mL) and using it within 24 hours to ensure stability .
- Adding 5 mL of concentrated sulfuric acid to the sample-reagent mixture, incubating for 15 minutes, and measuring absorbance spectrophotometrically .
- Validating the method with calibration curves using formaldehyde standards to ensure linearity and sensitivity .
Q. How is this compound employed in spectrophotometric metal ion detection?
The reagent forms stable complexes with metal ions (e.g., thorium, titanium) for spectrophotometric analysis. Key steps include:
- Adjusting pH to optimize complex formation (e.g., acidic conditions for Th(IV) complexes) .
- Measuring absorbance at wavelengths specific to the metal complex (e.g., 570 nm for titanium) .
- Masking interfering ions using chelating agents like EDTA to improve selectivity .
Q. What are the critical storage and preparation considerations for the reagent?
- Store as an off-white solid at room temperature; avoid prolonged exposure to light to prevent degradation .
- Prepare fresh aqueous solutions (0.05–0.6% w/v) and use within 24 hours to avoid oxidation or decomposition .
- Purify impure batches by recrystallization in methanol and iso-propanol to eliminate contaminants .
Advanced Research Questions
Q. How can researchers optimize the chromotropic acid method for formaldehyde detection in complex matrices (e.g., biological or environmental samples)?
- Sample Pretreatment: Remove proteins or particulates via filtration or centrifugation to reduce matrix interference .
- Acid Concentration: Maintain 75% sulfuric acid to ensure complete reaction; deviations can alter reaction kinetics or chromogen stability .
- Temperature Control: Conduct reactions in iced water to minimize side reactions (e.g., with interfering carbonyl compounds) .
- Validation: Spike-and-recovery experiments to assess accuracy in complex samples (e.g., wastewater, pharmaceuticals) .
Q. What strategies mitigate interference from competing ions in metal quantification assays?
- Selective Masking: Use EDTA to chelate heavy metals (e.g., Fe³⁺, Cu²⁺) in boron analysis, preserving specificity for the target ion .
- pH Adjustment: Optimize pH to favor target metal complexation (e.g., Th(IV) at pH 2–3) while suppressing others .
- Dual-Wavelength Measurement: Correct for background absorption by measuring at a reference wavelength near the analyte peak (e.g., 580 nm vs. 550 nm) .
Q. How does the fluorimetric application of this compound differ from spectrophotometric methods?
- Fluorimetric Sensitivity: The reagent’s complex with borate ions exhibits fluorescence, enabling detection limits as low as 0.01 mg/L boron using FLUORAT®-02 analyzers .
- Reagent Modifications: Incorporate EDTA as a masking agent and adjust excitation/emission wavelengths (e.g., 370 nm/460 nm) for boron quantification .
- Dynamic Range: Fluorimetry offers broader linear ranges compared to spectrophotometry, suitable for trace analysis in environmental samples .
Q. How can researchers validate the purity and reactivity of this compound batches?
- Purity Testing: Use ¹H-NMR to confirm structural integrity and assess hydration levels (dihydrate form) .
- Blank Correction: Perform reagent blank tests; significant color development indicates impurities requiring recrystallization .
- Functional Testing: Validate with a known formaldehyde standard to ensure chromogen intensity meets historical data .
Methodological Troubleshooting
Q. Why might absorbance readings deviate from expected values in formaldehyde assays?
- Reagent Degradation: Old or improperly stored reagent solutions may yield reduced chromogen intensity. Prepare fresh solutions and verify purity .
- Sulfuric Acid Concentration: Deviations from 75% can inhibit reaction completion. Calibrate acid addition protocols .
- Interfering Compounds: Carbohydrates or other aldehydes may compete. Use distillation or derivatization to isolate formaldehyde .
Q. How to address low fluorescence signals in boron analysis?
- Masking Agent Efficiency: Ensure EDTA is present in excess to neutralize competing ions (e.g., Fe³⁺) .
- Excitation Source Stability: Calibrate fluorimeter lamps and check for wavelength drift .
- Sample pH: Adjust to pH 6–7 to optimize borate-chromotropic acid complex formation .
Comparative and Mechanistic Insights
Q. How does this compound compare to alternative reagents (e.g., acetylacetone) for formaldehyde detection?
- Sensitivity: Chromotropic acid offers higher molar absorptivity (~1.5×10⁴ L/mol·cm) compared to acetylacetone, enabling lower detection limits .
- Specificity: Less prone to interference from ketones but may require stringent acid control .
- Throughput: Suitable for batch analysis due to rapid chromogen development (15 minutes vs. 60 minutes for Nash reagent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

